molecular formula C20H18FN7OS B3414682 3-(4-fluorophenyl)-7-[4-(2-thienylacetyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 946364-07-4

3-(4-fluorophenyl)-7-[4-(2-thienylacetyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No. B3414682
CAS RN: 946364-07-4
M. Wt: 423.5 g/mol
InChI Key: KACIAJIDAHKSHN-UHFFFAOYSA-N
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Description

This compound is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . It’s part of a class of compounds that have been studied for their anti-gastric cancer effects .

Future Directions

The future directions for this compound could involve further studies to better understand its anti-gastric cancer effects . Additionally, more research could be done to improve the synthesis process and to explore other potential applications.

properties

IUPAC Name

1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN7OS/c21-14-3-5-15(6-4-14)28-20-18(24-25-28)19(22-13-23-20)27-9-7-26(8-10-27)17(29)12-16-2-1-11-30-16/h1-6,11,13H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACIAJIDAHKSHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)CC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-fluorophenyl)-7-[4-(2-thienylacetyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
3-(4-fluorophenyl)-7-[4-(2-thienylacetyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Reactant of Route 3
Reactant of Route 3
3-(4-fluorophenyl)-7-[4-(2-thienylacetyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Reactant of Route 4
Reactant of Route 4
3-(4-fluorophenyl)-7-[4-(2-thienylacetyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Reactant of Route 5
Reactant of Route 5
3-(4-fluorophenyl)-7-[4-(2-thienylacetyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Reactant of Route 6
3-(4-fluorophenyl)-7-[4-(2-thienylacetyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine

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